

Application Notes and Protocols for Erteberel (LY500307)

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Compound of Interest

Compound Name: *Erteberel*

Cat. No.: *B1671057*

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Erteberel, also known as LY500307, is a potent and selective synthetic, nonsteroidal agonist for the estrogen receptor beta (ER β).^[1] It has been investigated in preclinical and clinical studies for various conditions, including benign prostatic hyperplasia, schizophrenia, and glioblastoma.^{[1][2]} Development for its initial indications was discontinued.^[1] These notes provide a summary of its use in research settings.

Mechanism of Action

Erteberel is a selective agonist of Estrogen Receptor β (ER β).^[3] Upon binding, the activated ER β complex can modulate the expression of target genes. This interaction can lead to various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and modulation of DNA damage response pathways.^{[4][5]} In some cancer cell types, **Erteberel**'s activation of ER β has been shown to induce R-loop formation, leading to DNA damage.^[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for **Erteberel**.

Table 1: In Vitro Activity of Erteberel

Parameter	Receptor	Value	Assay Details
Binding Affinity (Ki)	Human ER α	2.68 nM	Competitive binding assay with 3 H-estradiol.[3]
Human ER β		0.19 nM	Competitive binding assay with 3 H-estradiol.[3]
Functional Potency (EC ₅₀)	Human ER α	19.4 nM	Transcriptional assay in cotransfected human prostate cancer PC3 cells.[3]
Human ER β		0.66 nM	Transcriptional assay in cotransfected human prostate cancer PC3 cells.[3]
Selectivity	ER β vs ER α	14-fold (Binding)	Based on Ki values.[1][3]
ER β vs ER α		32-fold (Functional)	Based on EC ₅₀ values.[1][3]
Efficacy	ER α / ER β	>90% (Full Agonist)	Transcriptional assay in PC3 cells.[3]

Table 2: In Vivo Dosage and Administration of Erteberel in Animal Models

Animal Model	Disease/Indication	Dosage	Administration Route & Schedule	Key Findings
CD-1 Mice	Benign Prostatic Hyperplasia (BPH) Model	0.01 - 0.05 mg/kg	Oral gavage, daily for 7 days	Dose-dependent reduction in prostate weight; no effect on testes/seminal vesicle weight.[3] [7]
Athymic Mice	Ovarian Cancer Xenograft (OVCAR-3 cells)	5 mg/kg	Oral, daily for 28 days	Reduced proliferation (Ki-67) and increased apoptosis (TUNEL) in tumors.[8]
Ovariectomized Mice	Glioblastoma (GBM) Orthotopic Model (U251 cells)	5 mg/kg	Oral	Reduced tumor growth.[2]
Syngeneic Mice	Glioma Model (GL26 cells)	5 mg/kg/day	Oral, for 40-50 days	Improved overall survival.[8]

Table 3: No-Observed-Adverse-Effect Levels (NOAELs)

Species	Study Type	NOAEL
Rat (Male)	Fertility	1 mg/kg/day[7]
Rat (Female)	Fertility and Embryo-fetal Development	0.3 mg/kg/day[7]
Rabbit	Embryo-fetal Development	25 mg/kg/day[7]

Experimental Protocols

In Vitro ER β /ER α Competitive Binding Assay

This protocol is adapted from methodologies used to characterize the binding affinity of **Erteberel**.^[7]

Objective: To determine the binding affinity (K_i) of **Erteberel** for ER α and ER β .

Materials:

- Recombinant full-length human ER α and ER β proteins.^[3]
- 3 H-estradiol (radioligand).
- **Erteberel** (test compound).
- 17- β Estradiol (for non-specific binding).
- Assay Buffer: 50mM HEPES (pH 7.5), 1.5mM EDTA, 150mM NaCl, 10% glycerol, 1mg/ml ovalbumin, 5mM DTT.^[7]
- Dextran-coated charcoal (DCC) buffer.^[7]
- Scintillation fluid.
- 96-well plates.

Procedure:

- Prepare serial dilutions of **Erteberel** at 10 different concentrations.
- In a 96-well plate, add 0.025 μ Ci/well 3 H-estradiol and 10 ng/well of either ER α or ER β receptor in assay buffer.
- Add the various concentrations of the test compound (**Erteberel**) to the wells.
- For determining non-specific binding, add 1 μ M of unlabeled 17- β Estradiol to control wells.

- Incubate the plate for 4 hours at room temperature to allow binding to reach equilibrium.
- To separate bound from free radioligand, add 70 μ L of cold DCC buffer to each well.
- Mix the plates for 8 minutes on an orbital shaker at 4°C.
- Centrifuge the plates at 3,000 rpm for 10 minutes at 4°C.
- Transfer 120 μ L of the supernatant (containing the bound radioligand) to a new plate.
- Add 175 μ L of scintillation fluid to each well, seal the plate, and shake vigorously.
- Read the plate in a scintillation counter (e.g., Wallac Microbeta counter).
- Calculate IC₅₀ values from the competition curve and convert to Ki values using the Cheng-Prusoff equation.[\[7\]](#)

In Vivo Administration Protocol for BPH Mouse Model

This protocol is based on studies evaluating **Erteberel** in a mouse model of benign prostatic hyperplasia.[\[3\]](#)

Objective: To assess the in vivo efficacy of **Erteberel** on prostate weight.

Materials:

- **Erteberel** (LY500307).
- Vehicle (e.g., 5% DMSO in corn oil).[\[3\]](#)
- CD-1 mice.
- Oral gavage needles.

Formulation Preparation (Example for 1 mL):

- Prepare a stock solution of **Erteberel** in DMSO (e.g., 9 mg/mL).
- Add 50 μ L of the clear DMSO stock solution to 950 μ L of corn oil.

- Mix evenly. The final solution contains 5% DMSO.
- This working solution should be used immediately for optimal results.[\[3\]](#)

Procedure:

- House CD-1 mice under standard laboratory conditions.
- Randomly assign mice to treatment groups (e.g., vehicle, 0.01 mg/kg, 0.025 mg/kg, and 0.05 mg/kg **Erteberel**).
- Administer the assigned treatment daily via oral gavage for 7 consecutive days.
- On day 8, euthanize the mice.
- Carefully dissect the prostate gland and measure its wet weight.
- Compare the prostate weights between the treatment groups and the vehicle control group to determine efficacy.

Cell Viability (MTT) Assay for Glioblastoma Cells

This protocol describes the use of **Erteberel** to assess its effect on the viability of glioblastoma (GBM) cells.[\[4\]](#)

Objective: To determine the effect of **Erteberel** on the viability of GBM cells.

Materials:

- GBM cell lines (e.g., U87, U251).[\[4\]](#)
- Normal human astrocytes (as control).[\[4\]](#)
- Phenol red-free DMEM supplemented with 5% dextran-charcoal treated FBS.[\[4\]](#)
- **Erteberel** (LY500307).
- Vehicle (e.g., DMSO).

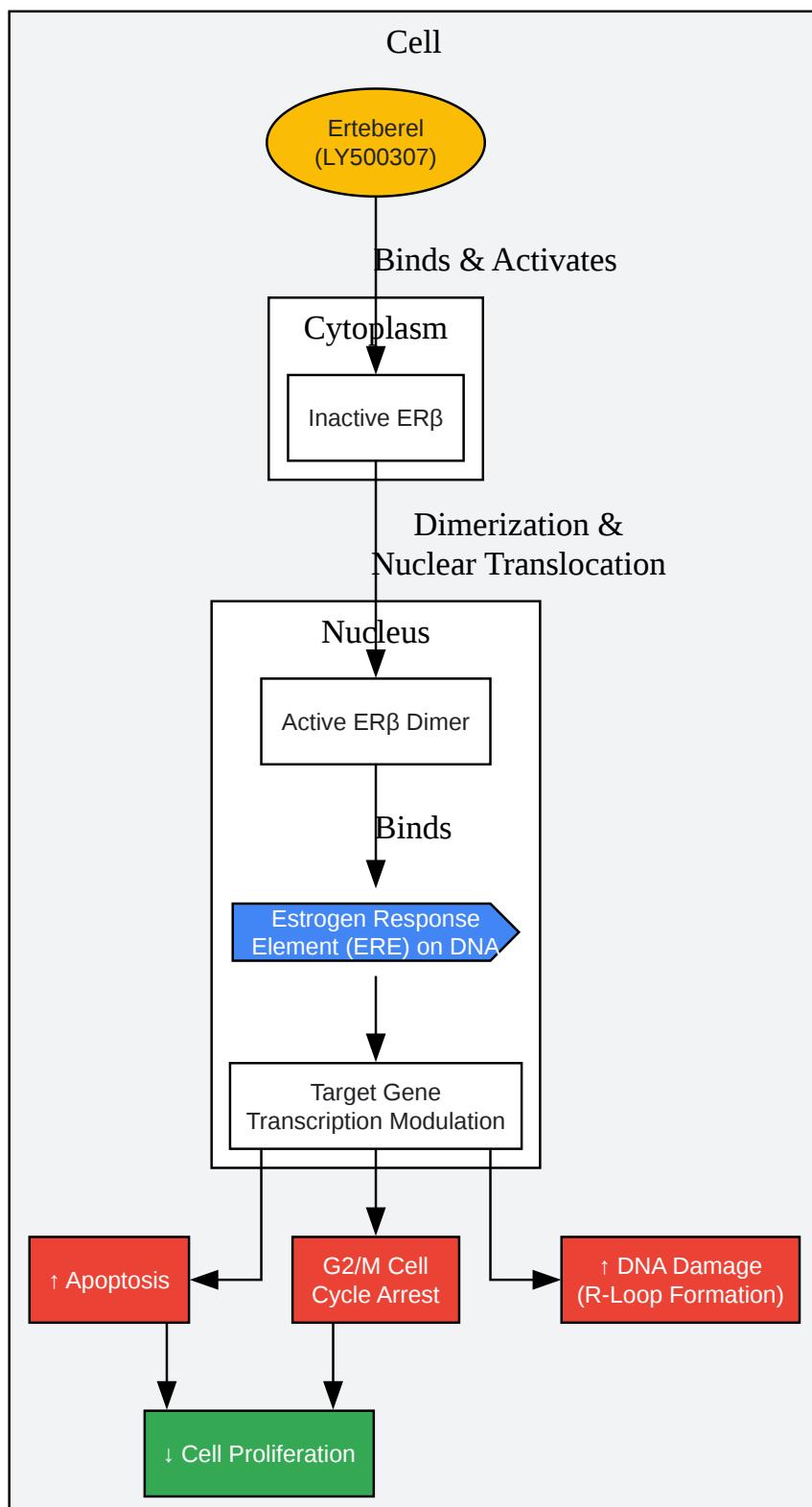
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- DMSO for solubilization.
- 96-well plates.

Procedure:

- Seed GBM cells or astrocytes in 96-well plates at a density of 2×10^3 cells/well.
- Allow cells to attach overnight.
- Treat the cells with varying concentrations of **Erteberel** (e.g., 0.25-10 μ M) or vehicle control.
[8]
- Incubate the cells for 72 hours.
- Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
- Remove the media and solubilize the formazan crystals in DMSO.
- Measure the optical density using a microplate reader at the appropriate wavelength.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

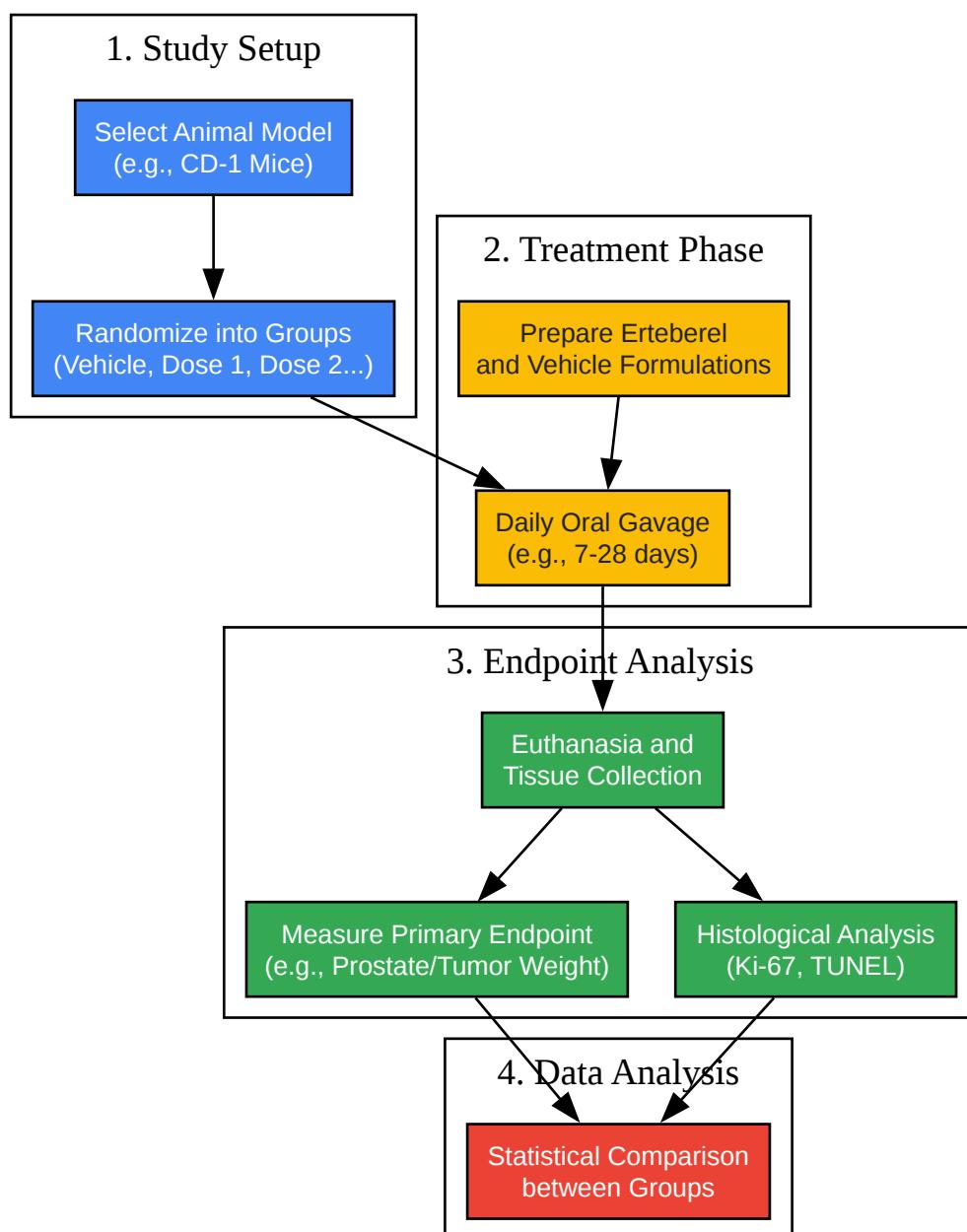
Signaling Pathway and Cellular Effects



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Caption: Mechanism of action for **Erteberel** (LY500307).

Experimental Workflow: In Vivo Efficacy Study



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Caption: General workflow for an in vivo efficacy study.

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